molecular formula C8H20N2 B1619540 N,N-Diethyl-N',N'-dimethylethylenediamine CAS No. 123-10-4

N,N-Diethyl-N',N'-dimethylethylenediamine

Cat. No.: B1619540
CAS No.: 123-10-4
M. Wt: 144.26 g/mol
InChI Key: YUKZJEQIDOFUPV-UHFFFAOYSA-N
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Description

N,N-Diethyl-N’,N’-dimethylethylenediamine is an organic compound with the molecular formula C8H20N2. It is a colorless liquid with a fishy odor and is known for its use as a ligand in coordination chemistry. This compound features two secondary amine functional groups, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

N,N-Diethyl-N’,N’-dimethylethylenediamine, a complex organic compound, primarily targets metal ions and molecules in biological systems . It acts as a chelating agent, binding to metal ions to form coordination complexes . This interaction with metal ions plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of N,N-Diethyl-N’,N’-dimethylethylenediamine involves the formation of coordination complexes with metal ions . The compound features two secondary amine functional groups that can donate electron pairs to metal ions, forming stable complexes . This interaction results in changes in the chemical environment of the metal ions, influencing their reactivity and other properties .

Biochemical Pathways

N,N-Diethyl-N’,N’-dimethylethylenediamine affects several biochemical pathways through its interaction with metal ions . For instance, it is used as a precursor to imidazolidines by condensation with ketones or aldehydes . Additionally, complexes of N,N-Diethyl-N’,N’-dimethylethylenediamine with copper (I) halides are used to catalyze C-N coupling reactions , indicating its role in influencing biochemical transformations.

Result of Action

The molecular and cellular effects of N,N-Diethyl-N’,N’-dimethylethylenediamine’s action are largely dependent on its interactions with metal ions and the resulting changes in their properties . For example, the formation of coordination complexes can influence the reactivity of metal ions, potentially affecting various cellular processes and reactions .

Action Environment

The action, efficacy, and stability of N,N-Diethyl-N’,N’-dimethylethylenediamine can be influenced by various environmental factors. These may include the presence of other molecules or ions, pH, temperature, and other conditions that can affect the compound’s ability to form coordination complexes and interact with its targets .

Biochemical Analysis

Biochemical Properties

N,N-Diethyl-N’,N’-dimethylethylenediamine is used as a chelating diamine for the preparation of metal complexes, some of which function as homogeneous catalysts . It interacts with various enzymes and proteins to exert its effects . The nature of these interactions is complex and can involve binding to active sites or allosteric sites on enzymes, leading to changes in enzyme activity .

Cellular Effects

Given its role in the preparation of metal complexes, it may influence cell function by altering the availability or activity of these complexes . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N,N-Diethyl-N’,N’-dimethylethylenediamine exerts its effects at the molecular level through its interactions with biomolecules . It can bind to enzymes and other proteins, potentially leading to changes in their activity . This can result in changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

Given its chemical stability, it is likely that its effects on cellular function would be consistent over time .

Metabolic Pathways

Given its structure and chemical properties, it may be metabolized by enzymes that process similar compounds .

Transport and Distribution

Given its chemical properties, it may be able to pass through cell membranes and distribute throughout the cell .

Subcellular Localization

Given its chemical properties, it may be able to distribute throughout the cell, potentially localizing in areas where its target enzymes and proteins are found .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N’,N’-dimethylethylenediamine can be synthesized through the reaction of ethylenediamine with diethylamine and dimethylamine. The reaction typically occurs in the presence of a solvent such as toluene and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N-Diethyl-N’,N’-dimethylethylenediamine involves the continuous reaction of ethylenediamine with diethylamine and dimethylamine under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N’,N’-dimethylethylenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-N’,N’-dimethylethylenediamine is unique due to the presence of both ethyl and methyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective as a ligand in forming stable and selective metal complexes .

Properties

IUPAC Name

N',N'-diethyl-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-10(6-2)8-7-9(3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKZJEQIDOFUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059553
Record name 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl-
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Molecular Weight

144.26 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

123-10-4
Record name N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-
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Record name N,N'-Dimethylethylenediamine
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Record name 1,2-Ethanediamine, N1,N1-diethyl-N2,N2-dimethyl-
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Record name 1,2-Ethanediamine, N,N-diethyl-N',N'-dimethyl-
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Record name N,N-diethyl-N',N'-dimethylethylenediamine
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Record name N1,N1-Diethyl-N2,N2-dimethyl-1,2-ethanediamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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